molecular formula C6H5BrN2O2 B3101848 5-Amino-6-bromopyridine-2-carboxylic acid CAS No. 1402672-55-2

5-Amino-6-bromopyridine-2-carboxylic acid

Cat. No.: B3101848
CAS No.: 1402672-55-2
M. Wt: 217.02 g/mol
InChI Key: IYCCTGRKKBYYNE-UHFFFAOYSA-N
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Description

5-Amino-6-bromopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, and a carboxylic acid group at the 2nd position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 5-amino-2-pyridinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where 5-amino-2-pyridinecarboxylic acid is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield. Additionally, industrial methods may involve the use of safer and more environmentally friendly reagents to comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 5-amino-6-alkoxypyridine-2-carboxylic acids, 5-amino-6-thiopyridine-2-carboxylic acids, and 5-amino-6-aminopyridine-2-carboxylic acids.

    Oxidation Products: The major product is 5-nitro-6-bromopyridine-2-carboxylic acid.

    Reduction Products: The major product is 5-amino-6-alkylaminopyridine-2-carboxylic acid.

Scientific Research Applications

5-Amino-6-bromopyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-bromopyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target enzyme. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-bromopyridine-2-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

5-amino-6-bromopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCCTGRKKBYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264394
Record name 2-Pyridinecarboxylic acid, 5-amino-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402672-55-2
Record name 2-Pyridinecarboxylic acid, 5-amino-6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402672-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-amino-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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